Cas no 2111269-38-4 (1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine)

1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2111269-38-4
- EN300-739881
- 1-(prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine
- 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine
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- Inchi: 1S/C12H21N/c1-4-7-12(13)8-5-11(6-9-12)10(2)3/h1,10-11H,5-9,13H2,2-3H3
- InChI Key: MDLDUUFLDNCRFU-UHFFFAOYSA-N
- SMILES: NC1(CC#C)CCC(C(C)C)CC1
Computed Properties
- Exact Mass: 179.167399674g/mol
- Monoisotopic Mass: 179.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.5
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739881-1.0g |
1-(prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine |
2111269-38-4 | 1g |
$0.0 | 2023-06-07 |
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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5. Back matter
Additional information on 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine is a versatile organic compound with the CAS registry number 2111269-38-4. This compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science due to its unique structural features and potential applications. The molecule consists of a cyclohexane ring substituted with a propargyl group at position 1 and an isopropyl group at position 4, along with an amine functional group at position 1. This combination of substituents provides the compound with a range of chemical reactivity and biological activity.
The synthesis of 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions, often utilizing methods such as alkylation, cycloaddition, or ring-opening strategies. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, making it a valuable intermediate in drug discovery programs. The compound's ability to undergo various post-synthesis modifications further enhances its utility in designing bioactive molecules.
One of the most notable applications of this compound is in the development of small molecule inhibitors targeting key enzymes involved in cellular signaling pathways. For instance, studies have shown that derivatives of 1-(Prop-2-ynyl)-4-isopropylcyclohexylamine can modulate the activity of protein kinases, which are implicated in cancer progression and inflammatory diseases. These findings highlight the potential of this compound as a lead structure for anti-cancer therapeutics.
In addition to its role in medicinal chemistry, CAS No 2111269384 has also been explored for its applications in polymer science. The presence of a propargyl group allows for click chemistry reactions, enabling the incorporation of this compound into polymeric materials with tailored properties. Recent research has demonstrated that polymers synthesized using this compound exhibit enhanced mechanical strength and thermal stability, making them suitable for use in high-performance materials.
The structural flexibility of cyclohexanamine derivatives like 4-isopropylcyclohexanamine also makes them valuable in the synthesis of complex natural product analogs. By leveraging modern synthetic methodologies, chemists have successfully utilized this compound as a building block for constructing bioactive molecules inspired by nature's diversity. Such efforts underscore the importance of this compound in advancing both synthetic and natural product chemistry.
From an analytical standpoint, the characterization of CAS No 2111269384 has been facilitated by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided critical insights into the compound's conformational dynamics and reactivity patterns, aiding in its optimization for various applications. Furthermore, computational modeling studies have been employed to predict the binding affinities and pharmacokinetic profiles of this compound, further enhancing its potential utility in drug design.
In conclusion, CAS No 2111269384, or 4-isopropylcyclohexanamine, stands as a prime example of how strategically designed organic compounds can bridge the gap between academic research and industrial applications. Its diverse reactivity and biological relevance continue to make it a focal point in contemporary chemical research.
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